molecular formula C18H27N3S B1317081 5-(1-adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol CAS No. 139158-28-4

5-(1-adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1317081
CAS No.: 139158-28-4
M. Wt: 317.5 g/mol
InChI Key: TYDOEMGHFZGMIC-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. The incorporation of the adamantyl group enhances the lipophilicity and stability of the compound, making it a valuable candidate for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of adamantane-1-carboxylic acid, which is esterified with methanol to yield the methyl ester.

    Hydrazine Reaction: The methyl ester is then reacted with hydrazine to form adamantane-1-carboxylic acid hydrazide.

    Cyclization: The hydrazide undergoes cyclization with thiocarbonyl compounds to form the triazole ring.

    Substitution: The final step involves the substitution of the cyclohexyl group onto the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-(1-Adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the production of advanced materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 5-(1-adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in microbial and viral replication.

    Pathways Involved: It inhibits key pathways by binding to active sites or altering the conformation of target proteins, thereby disrupting their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
  • 5-(1-Adamantyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(1-Adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the cyclohexyl group, which enhances its lipophilicity and stability compared to other similar compounds. This structural feature contributes to its superior biological activity and potential for diverse applications.

Properties

IUPAC Name

3-(1-adamantyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3S/c22-17-20-19-16(21(17)15-4-2-1-3-5-15)18-9-12-6-13(10-18)8-14(7-12)11-18/h12-15H,1-11H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDOEMGHFZGMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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